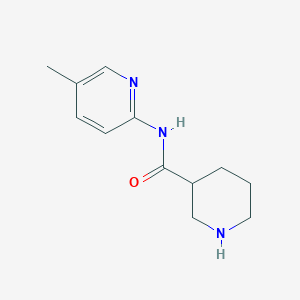

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR (¹H NMR) Assignments :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine C3-H | 3.5–4.0 | Multiplet | 1 |

| Piperidine C2/C6-H | 1.5–2.0 | Multiplet | 4 |

| Piperidine C4/C5-H | 1.2–1.5 | Multiplet | 2 |

| Pyridine C3-H | 7.2–7.4 | Singlet | 1 |

| Pyridine C4-H | 7.8–8.0 | Doublet | 1 |

| Pyridine C6-H | 8.4–8.6 | Doublet | 1 |

| Methyl (Pyridine) | 2.4–2.6 | Singlet | 3 |

Carbon NMR (¹³C NMR) Assignments :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 165–170 |

| Pyridine C2 | 150–155 |

| Pyridine C3 | 130–135 |

| Piperidine C3 | 40–45 |

Note: Assignments are based on structural analogs (e.g., piperidine-3-carboxamides).

Mass Spectrometric Fragmentation Patterns

Key Fragment Ions (EI/ESI-MS) :

| m/z | Fragment Identity | Relative Abundance (%) |

|---|---|---|

| 219 | [M]⁺ | 100 |

| 190 | [M – CH₃]⁺ | 45 |

| 161 | [M – CONH₂]⁺ | 30 |

| 108 | Pyridine Ring (C₆H₅N) | 20 |

Proposed Fragmentation Pathways :

Infrared Spectroscopic Functional Group Identification

Key IR Absorption Bands (cm⁻¹) :

| Functional Group | Characteristic Absorption |

|---|---|

| Amide C=O Stretch | 1650–1680 (strong) |

| N–H (Amide) Bend | 1550–1600 (medium) |

| C–N (Piperidine) | 1250–1300 (weak) |

| Pyridine C=C | 1450–1500 (strong) |

Supporting Data :

- Amide I Band : Intense absorption at ~1650 cm⁻¹ confirms the presence of the carboxamide group.

- Pyridine Ring Vibrations : Peaks at ~1450–1500 cm⁻¹ correspond to C=N and C=C stretching in the aromatic ring.

Propiedades

IUPAC Name |

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGBTPRTFMXLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655687 | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-75-0 | |

| Record name | N-(5-Methyl-2-pyridinyl)-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated C-N cross-coupling reactions are a cornerstone in the synthesis of heteroatom-linked diarylpyridine compounds, including pyridine derivatives with secondary amide substituents. This methodology allows the formation of C-N bonds between aryl halides and amines under relatively mild conditions with good yields.

- Starting from dichloronicotinic acid derivatives, conversion to acid chlorides is achieved using thionyl chloride (SOCl2) at elevated temperatures (e.g., 80°C for 24 h) with near quantitative yields (~99%).

- Amination with ammonia or amines at low temperature (0°C to room temperature) produces the corresponding carboxamides in high yield (~98%).

- Dehydration of the amide to nitrile derivatives can be performed using phosphoryl chloride (POCl3) in the presence of quaternary ammonium salts at 120°C for several hours (~89% yield).

- Palladium-catalyzed etherification or amination reactions use Pd2dba3 as the catalyst, rac-BINAP as the ligand, and sodium tert-butoxide (NaOtBu) as the base in THF solvent at 100-110°C for 24 h, achieving yields in the range of 68-78%.

This approach is particularly effective for introducing heteroatom substituents on the pyridine ring and for coupling with amines or phenols to build complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

For certain pyrimidine derivatives bearing chlorine substituents, base-catalyzed nucleophilic aromatic substitution reactions provide an alternative to palladium catalysis. This method involves the displacement of a chlorine atom by nucleophiles such as amines or phenols under basic conditions without the need for transition metal catalysts.

- This method is advantageous for substrates sensitive to palladium or where cross-coupling conditions fail.

- It is typically carried out under milder conditions and can be more cost-effective.

Enzymatic Hydrolysis for Selective Functional Group Transformation

When direct palladium-catalyzed cross-coupling on primary amides fails, biocatalysis offers a selective alternative.

- Nitrile hydratase enzymes from bacterial species such as Rhodococcus rhodochrous can selectively hydrolyze nitrile groups to amides.

- This enzymatic step enables the conversion of nitrile intermediates to the desired amide products without affecting other functional groups.

- Typical conditions involve phosphate buffer at 30-37°C for 72 h, achieving moderate yields (~64%).

This method is particularly useful for accessing secondary amides when direct chemical methods are unsuccessful.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | SOCl2, 80°C, 24 h | 99 | Conversion of dichloronicotinic acid to acid chloride |

| 2 | Amination | Aqueous NH3, 0°C to RT, 4 h | 98 | Formation of primary amide |

| 3 | Dehydration to nitrile | POCl3, Et4NCl, 120°C, 4 h | 89 | Conversion of amide to nitrile |

| 4 | Pd-catalyzed etherification | Pd2dba3 (2 mol%), rac-BINAP (6 mol%), 4-chlorophenol (2 eq), NaOtBu, THF, 100-110°C, 24 h | 78 | Formation of diaryl ether on pyridine ring |

| 5 | Pd-catalyzed amination | Pd2dba3 (2 mol%), rac-BINAP (6 mol%), amine, NaOtBu, THF, 100-110°C, 24 h | 76 | Coupling with 2-amino-4-methylbenzonitrile |

| 6 | Enzymatic nitrile hydrolysis | Nitrile hydratase (R. rhodochrous), phosphate buffer, 30-37°C, 72 h | 64 | Selective hydrolysis of pyridyl nitrile to amide |

Análisis De Reacciones Químicas

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is often used in studies involving proteomics and enzyme inhibitionIndustrially, it is used in the synthesis of various pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in its binding affinity and specificity. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide (CU2017)

- Molecular Formula : C₁₁H₁₄BrN₃O

- Key Feature : Bromine atom at the 5-position of the pyridine ring.

- Role : Identified as a fragment molecule in a structural study of the α7 nAChR. CU2017 binds near the receptor’s β8–β9 loop, a region critical for coupling ligand binding to channel gating .

- This may improve binding affinity but reduce metabolic stability.

N-(5-Chloropyridin-2-yl)piperidine-3-carboxamide

- Molecular Formula : C₁₁H₁₄ClN₃O

- Key Feature : Chlorine atom at the 5-position.

- Structural Impact: The smaller, electronegative chlorine substituent may alter electronic properties and hydrogen-bonding interactions compared to methyl or bromine.

Comparison Table: Pyridine-Substituted Analogs

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight | Key Feature/Application |

|---|---|---|---|---|

| N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide | Methyl (5) | C₁₂H₁₇N₃O | 219.28 | Fragment-based drug design |

| CU2017 | Bromine (5) | C₁₁H₁₄BrN₃O | 300.16 | α7 nAChR allosteric modulator |

| N-(5-Chloropyridin-2-yl)piperidine-3-carboxamide | Chlorine (5) | C₁₁H₁₄ClN₃O | 255.71 | Structural analog of CU2017 |

Modifications to the Piperidine-Carboxamide Core

N-(5-Chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

- Molecular Formula : C₁₈H₂₁ClN₄O

- Key Feature : Incorporates a pyridazine ring and a substituted phenyl group.

- Structural Impact : The expanded aromatic system (pyridazine) and additional substituents may enhance target specificity but reduce membrane permeability compared to simpler analogs like this compound .

Compounds with Pyrrolo[2,3-d]pyrimidine Scaffolds

Examples from include derivatives with pyrrolo[2,3-d]pyrimidin-4-yl groups, such as:

- (S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

- Key Feature : Bulky pyrrolopyrimidine core with trifluoromethoxybenzyl substituents.

- Application : Designed as ALK inhibitors targeting drug-resistant mutants. The complexity of these structures contrasts with the simplicity of this compound, which may lack the steric bulk required for high-affinity kinase inhibition .

Commercial Pyridine Derivatives (Catalogs)

–11 list pyridine derivatives with pivalamide groups (e.g., N-(3-iodo-5-methylpyridin-2-yl)pivalamide). These compounds differ significantly from the target molecule due to:

- Pivalamide vs. Piperidine-Carboxamide : Pivalamide’s tert-butyl group introduces steric hindrance, reducing conformational flexibility compared to the piperidine ring.

Actividad Biológica

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 219.28 g/mol

- Functional Groups : Piperidine ring, 5-methylpyridine moiety, and carboxamide group.

This compound's unique structure contributes to its interactions with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of this compound includes:

- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, particularly in relation to nicotinamide adenine dinucleotide (NAD) metabolism. It may act as a positive allosteric modulator of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD salvage pathways .

- Receptor Binding : The compound has shown potential in binding to various receptors, which could lead to therapeutic applications in treating conditions such as neurodegenerative diseases and cancer. Its interactions with G-protein-coupled receptors (GPCRs) have been noted .

- Antiviral and Anticancer Activities : Preliminary studies suggest that this compound may exhibit antiviral properties and cytotoxic effects against certain cancer cell lines. These activities are likely mediated through its effects on cellular signaling pathways and enzyme inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | Similar piperidine structure; different carboxamide position | 0.94 |

| N-Methylpiperidine-4-carboxamide | Contains a methyl group on piperidine; different position | 0.87 |

| Piperidine-4-carboxamide hydrochloride | Lacks pyridine substitution; simpler structure | 0.90 |

| (S)-Pyrrolidine-3-carboxamide hydrochloride | Different ring structure; related carboxamide functionality | 0.87 |

This table highlights how the specific functional groups in this compound contribute to its distinct chemical reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

- Enzyme Activity : A study demonstrated that compounds similar to N-(5-methylpyridin-2-yl)piperidine derivatives exhibited significant effects on various enzymes, including kinases and viral proteases, indicating a broad spectrum of pharmacological activity .

- Cancer Treatment Potential : Research on piperidine derivatives has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested against breast cancer cell lines, revealing varying degrees of cytotoxicity .

- Neuroprotective Effects : The potential neuroprotective properties of this compound are being explored, particularly regarding its ability to modulate neurotransmitter uptake and influence ion channel activity .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, and how can purity be optimized?

- Methodology : A common approach involves coupling (R)-piperidine-3-carboxylic acid with substituted pyridines. For example, intermediates are synthesized via sulfonylation of (R)-3-piperidinic acid using sodium hydroxide in THF, followed by esterification with substituted benzylamines .

- Purity Optimization : Use column chromatography (e.g., silica gel) and confirm purity via HPLC (≥95% purity threshold) and / NMR to verify structural integrity .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

- Key Techniques :

- NMR Spectroscopy : NMR (400 MHz, DMSO-) identifies proton environments (e.g., piperidine protons at δ 1.22–2.48 ppm, aromatic protons at δ 7.10–8.55 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for : 403.1692, observed: 403.1694) .

- X-ray crystallography (if crystalline) or FT-IR for functional group validation.

Q. What safety precautions are necessary when handling this compound in the lab?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood due to potential inhalation risks .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological targets (e.g., Cathepsin K inhibition)?

- Strategy :

- Fragment Growth : Introduce substituents (e.g., benzylamine) to enhance interactions with enzyme pockets (e.g., P3 pocket of Cathepsin K) .

- Docking Studies : Use software like AutoDock to predict binding modes. For example, piperidine-3-carboxamide derivatives occupy the P1/P2 pockets in Cathepsin K’s active site .

- Validation : Test analogs in enzymatic assays (IC values) and correlate with computational predictions .

Q. What in vitro/in vivo assays are suitable for evaluating its anti-osteoporosis activity?

- In Vitro :

- Cathepsin K Inhibition : Measure IC using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .

- Osteoclast Resorption Assay : Use bone slices to quantify resorption pits via microscopy.

- In Vivo : Rodent models (e.g., ovariectomized rats) to assess bone mineral density (μCT imaging) and serum biomarkers (TRAP5b) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for therapeutic applications?

- Approaches :

- Metabolic Profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of pyridine rings).

- Derivatization : Introduce electron-withdrawing groups (e.g., fluoro, chloro) on the pyridine ring to reduce metabolic clearance .

- PK Studies : Measure plasma half-life (), bioavailability, and tissue distribution in preclinical models .

Q. What strategies resolve contradictions in biological activity data between similar analogs?

- Root Cause Analysis :

- Purity Checks : Re-analyze compounds via LC-MS to rule out impurities.

- Assay Variability : Standardize protocols (e.g., enzyme lot, buffer conditions).

- Epimerization : Verify stereochemistry (e.g., chiral HPLC) for (R)- vs. (S)-enantiomers, which may have divergent activities .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity (e.g., for CDK9 over other kinases)?

- Methods :

- Molecular Dynamics (MD) : Simulate binding to CDK9’s ATP-binding pocket and compare with off-target kinases (e.g., CDK2, CDK4).

- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications (e.g., methoxy vs. trifluoromethyl groups) .

- Validation : Test selectivity in kinase profiling panels (e.g., Eurofins KinaseScan®) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.